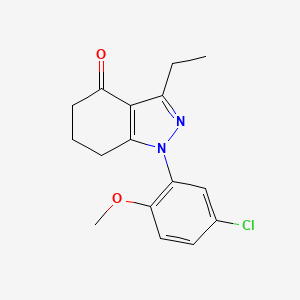
1-(5-chloro-2-methoxyphenyl)-3-ethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves complex organic chemistry techniques. Typically, these compounds are synthesized through a series of reactions including cyclization, substitution, and condensation processes. While specific synthesis details for this exact compound are not available, related compounds have been synthesized through methods involving ring-opening, cyclization, and Mannich reactions (Wu et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds in this category is often confirmed using techniques such as X-ray crystallography, NMR (nuclear magnetic resonance), MS (mass spectrometry), and FT-IR (Fourier-transform infrared spectroscopy). These methods help in understanding the geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals of the compound. For example, a related compound's structure was explored using these techniques and confirmed its expected molecular geometry (Wu et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving such compounds typically include interactions with proteins or other molecular targets, indicating potential biological activities. Molecular docking studies can provide insights into the possible interactions between the compound and specific proteins. For instance, compound 1 showed favorable interactions with SHP2 proteins in docking studies, hinting at its potential biological relevance (Wu et al., 2022).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Some novel derivatives synthesized from reactions involving compounds with structural similarities to "1-(5-chloro-2-methoxyphenyl)-3-ethyl-1,5,6,7-tetrahydro-4H-indazol-4-one" have demonstrated significant antimicrobial activities. These compounds have been tested against various microorganisms, showing good to moderate activities, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2010).
Molecular Interactions and Bonding Studies
Research involving the synthesis and characterization of triazole derivatives, which share core structural features with "this compound," has contributed to understanding π-hole tetrel bonding interactions. These studies, including Hirshfeld surface analysis and DFT calculations, provide insights into the nucleophilic/electrophilic nature of certain groups, influencing the interaction energy of C⋯O tetrel bonds. Such research is vital for designing molecular materials with desired properties (Ahmed et al., 2020).
Cancer Research and Therapeutic Agents
In the realm of cancer research, derivatives structurally related to "this compound" have shown promise. For instance, the study of benzimidazole derivatives bearing a 1,2,4-triazole moiety as EGFR inhibitors provides a foundation for understanding anti-cancer properties and the mechanism behind these effects. Such compounds exhibit potential anti-cancer activity, highlighting the importance of molecular stability, conformational analysis, and molecular docking studies in developing new therapeutic agents (Karayel, 2021).
Herbicidal Applications
The synthesis and evaluation of 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives, which share a resemblance to the structure of interest, have demonstrated potent herbicidal activity. These compounds, particularly when featuring specific substituents, exhibit good selectivity for rice and effective control against a range of annual weeds. This research underscores the potential for developing new, environmentally friendly herbicides suitable for paddy field applications (Hwang et al., 2005).
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-ethyl-6,7-dihydro-5H-indazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-3-11-16-12(5-4-6-14(16)20)19(18-11)13-9-10(17)7-8-15(13)21-2/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKHZURODHRPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C2=C1C(=O)CCC2)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

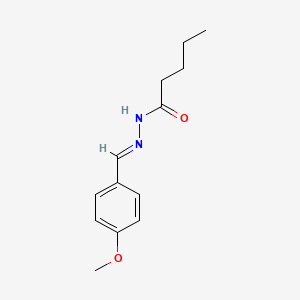
![4-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5604168.png)
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5604173.png)
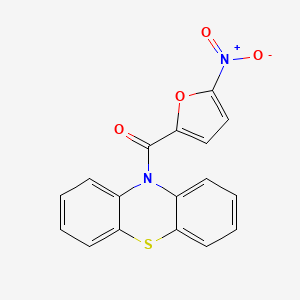
![3-[(6-cyclopropylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5604184.png)
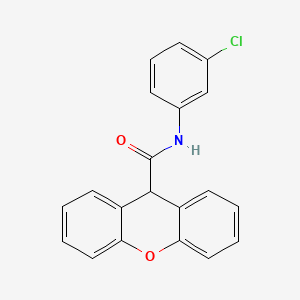
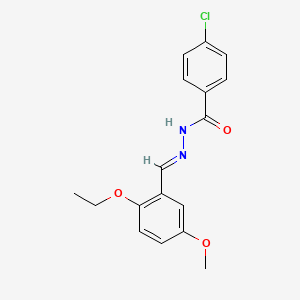
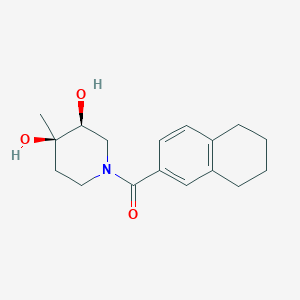

![4,6,8-trimethyl-2-[(2-phenylethyl)thio]quinazoline](/img/structure/B5604223.png)
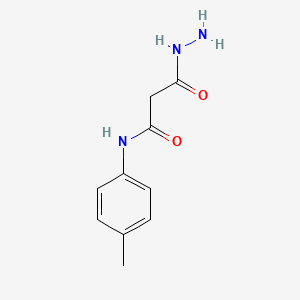
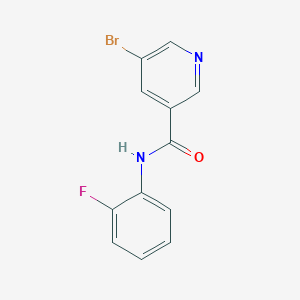
![methyl 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5604257.png)
